![molecular formula C11H19NO4S B087436 L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- CAS No. 13392-34-2](/img/structure/B87436.png)
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-” is a derivative of the dietary amino acid L-cysteine . It is an antioxidant that might play a role in preventing cancer . As a drug, it’s used by healthcare providers to treat acetaminophen (Tylenol) poisoning . It can be taken intravenously, by mouth, or inhaled as a mist .
Synthesis Analysis
In mammalian species, including man, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (2-HEMA) is a common urinary metabolite of a large number of structurally different xenobiotic chemicals . It is a common urinary end product of glutathione pathway metabolism of a variety of chemicals possessing electrophilic properties and, in most cases, also a genotoxic potential .Molecular Structure Analysis
The molecular formula of “L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-” is C11H19NO4S . The molecular weight is 261.338 .Chemical Reactions Analysis
N-acetyl-S-(2-hydroxyethyl)-L-cysteine (2-HEMA) is a common urinary metabolite of a large number of structurally different xenobiotic chemicals . It is a common urinary end product of glutathione pathway metabolism of a variety of chemicals possessing electrophilic properties and, in most cases, also a genotoxic potential .Mechanism of Action
Safety and Hazards
N-acetyl cysteine (NAC) is an FDA approved drug . It is used by healthcare providers to treat acetaminophen (Tylenol) poisoning . It is safe in pregnancy . Common side effects include nausea and vomiting when taken by mouth . The skin may occasionally become red and itchy with any route of administration .
Future Directions
N-acetylcysteine (NAC) is a supplement that may help with various conditions . Possible uses range from improving athletic performance to managing blood sugar levels and treating chronic lung problems . It is also used in clinical settings to treat drug overdose, cystic fibrosis, and chronic obstructive pulmonary disease .
properties
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxycyclohexyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGKYHFOPHPHQL-IDKOKCKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1CCCCC1O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1CCCCC1O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928349 |
Source
|
Record name | S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- | |
CAS RN |
13392-34-2 |
Source
|
Record name | N-Acetyl-S-(2-hydroxycyclohexyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.